molecular formula C8H13NO2 B1222538 tert-Butyl 3-isocyanopropionate CAS No. 364046-20-8

tert-Butyl 3-isocyanopropionate

Cat. No. B1222538
M. Wt: 155.19 g/mol
InChI Key: KGVVZBHXRXWANI-UHFFFAOYSA-N
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Description

“tert-Butyl 3-isocyanopropionate” is an organic compound that is used in scientific research. It is a building block for a three-component butenolide synthesis .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-isocyanopropionate” is C8H13NO2, and its molecular weight is 155.19 g/mol .


Physical And Chemical Properties Analysis

“tert-Butyl 3-isocyanopropionate” is a white crystalline solid. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Radiopharmaceutical Precursors

Tert-Butyl 3-isocyanopropionate has been studied in the context of developing radiopharmaceuticals. It has been used as a monodentate ligand in complexes with tricarbonyltechnetium(I)-99m and rhenium(I)-188. These complexes, formed with N-methylpyridine-2-carboxyamide as a neutral bidentate ligand, have exhibited moderate lipophilicity and high stability in neutral aqueous solutions, making them potential models for radiopharmaceutical precursors (Fuks et al., 2010).

Alternative Substituents in Medicinal Chemistry

The tert-butyl group, including tert-butyl isocyanate, is a common motif in medicinal chemistry. It has been studied for its effects on the physicochemical properties of bioactive compounds, such as increasing lipophilicity and decreasing metabolic stability. Research has explored alternative substituents that can be used in the drug discovery process to mitigate these effects (Westphal et al., 2015).

Neuroprotection Studies

Tert-butyl derivatives have been investigated for their neuroprotective effects. For example, α-phenyl-tert-butyl nitrone was studied for its impact on neuronal survival and motor function in relation to certain brain lesions. This research contributes to understanding how tert-butyl derivatives can influence neuroprotection and neurological outcomes (Nakao & Brundin, 1996).

Structural Analysis in Synthetic Organic Chemistry

Tert-butyl derivatives have also been crucial in the structural analysis of various compounds in synthetic organic chemistry. For instance, lithium enolates of tert-butyl propionate and related compounds have been analyzed using crystal structure analyses. This research aids in understanding the molecular structures and reaction paths of these important intermediates in organic synthesis (Seebach et al., 1985).

Small Molecule Fixation

Research has been conducted on the fixation of small molecules by tert-butyl isocyanide and related compounds. For example, a bifunctional frustrated pyrazolylborane Lewis pair was used to react with carbon dioxide, tert-butyl isocyanate, and other molecules, forming zwitterionic, bicyclic boraheterocycles. This work contributes to the field of organometallic chemistry and small molecule activation (Theuergarten et al., 2012).

Safety And Hazards

“tert-Butyl 3-isocyanopropionate” may be harmful if swallowed, harmful in contact with skin, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, be harmful if inhaled, cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)5-6-9-4/h5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVVZBHXRXWANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377736
Record name tert-Butyl 3-isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-isocyanopropionate

CAS RN

364046-20-8
Record name tert-Butyl 3-isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-isocyanopropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Fuks, E Gniazdowska, P Kozminski, M Lyczko… - Applied Radiation and …, 2010 - Elsevier
… of tricarbonyltechnetium(I)-99 m and rhenium(I)-188, of ‘2+1’ type: with N-methylpyridine-2-carboxyamide as a neutral bidentate ligand and either tert-butyl 3-isocyanopropionate or …
Number of citations: 19 www.sciencedirect.com
PŁ Koźmiński, E Gniazdowska, L Fuks… - Applied Radiation and …, 2011 - Elsevier
… Finally, we can conclude that substitution of tert-butyl-3-isocyanopropionate (bicp) for the labile water molecule in 2a and 2b increases the lipophilic properties of 3a and 3b complexes …
Number of citations: 18 www.sciencedirect.com
L Fuks, E Gniazdowska, P Kozminski… - 2010 - inis.iaea.org
… N-methylpyridine-2-carboxyamide was synthesized in the Department of Chemistry, University of Warsaw and tert-butyl 3-isocyanopropionate–purchased from Sigma-Aldrich. Synthesis …
Number of citations: 2 inis.iaea.org
E Gniazdowska, L Fuks, P Kozminski, J Narbutt… - 2009 - inis.iaea.org
75 RADIOCHEMISTRY, STABLE ISOTOPES, NUCLEAR ANALYTICAL METHODS, GENERAL CHEMISTRY molecule in [M (CO) 3 (H2O) L1]+, the formed complexes 3a and 3b are …
Number of citations: 2 inis.iaea.org
L Fuks, E Gniazdowska, N Sadlej-Sosnowska - Structural Chemistry, 2010 - Springer
… The calculations are in agreement with the experimental data [4] showing that substitution of tert-butyl-3-isocyanopropionate ligand for the labile water molecule in 3a/3b results in …
Number of citations: 8 link.springer.com
E Gniazdowska - researchgate.net
… )3L1L2] MI denotes 99mTcI (1) or 188ReI (2), L1 - the bidentate N-methyl-2-pyridinecarboxyamide ligand and L2 monodentate ligand (water (1a, 2a) or tert-Butyl 3-isocyanopropionate (…
Number of citations: 0 www.researchgate.net
K Lyczko, K Wozniak - 2009 - inis.iaea.org
Tropolone (2-hydroxy-2, 4, 6-cycloheptatrien-l-one), hereafter abbreviated as Htrop, is a non-benzenoid compound with aromatic 6 electron system containing a ring of seven carbon …
Number of citations: 2 inis.iaea.org
M Schutte - 2011 - scholar.ufs.ac.za
… with neutral bidentate ligands and H2O at the third position and found it to be much less stable compared to the complexes where imidazole and tert-butyl-3isocyanopropionate …
Number of citations: 2 scholar.ufs.ac.za
M Ponikvar-Svet, JF Liebman - Structural Chemistry, 2011 - Springer
… that in vitro behavior of tricarbonylrhenium(I) and tricarbonyltechnetium(I) complexed by the N-methyl-2-pyridinecarboxyamide and chloride, water or tert-butyl-3-isocyanopropionate is …
Number of citations: 17 link.springer.com

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